![molecular formula C8H8Cl2N2S B2656153 5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride CAS No. 1559059-95-8](/img/structure/B2656153.png)
5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride
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Overview
Description
“5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 1559059-95-8. It has a molecular weight of 235.14 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of benzothiazoles, which “5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride” is a derivative of, can be achieved through various methods. One method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .Molecular Structure Analysis
The linear formula of “5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride” is C8 H7 Cl N2 S . Cl H . The InChI key is FFWBEOJHVGXEMJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes in a visible light mediated synthesis . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis
“5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride” is a solid at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antitubercular Activity : Researchers have explored the potential of benzothiazole derivatives, including 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, as antitubercular agents . These compounds may inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.
- Allosteric Enhancers : Benzoylthiophenes, a class of compounds related to benzothiazoles, act as allosteric enhancers at the A1 adenosine receptor . Such modulation could have implications for drug design and therapeutic interventions.
Materials Science and Organic Synthesis
- Intermediate in Pharmaceutical Synthesis : 5-Chloro-6-methyl-1,3-benzothiazol-2-amine serves as an intermediate in the synthesis of pharmaceutical compounds . Its unique structure makes it valuable for building more complex molecules.
- Functional Materials : Benzothiazole derivatives have been explored for their potential as functional materials, including luminescent dyes, liquid crystals, and organic semiconductors . Their electronic properties make them interesting candidates for optoelectronic applications.
Safety and Hazards
The safety information for “5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
5-chloro-6-methyl-1,3-benzothiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S.ClH/c1-4-2-7-6(3-5(4)9)11-8(10)12-7;/h2-3H,1H3,(H2,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGWNECEKNWDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride |
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